molecular formula C13H10N2 B1270057 2'-Amino-biphenyl-4-carbonitrile CAS No. 75898-35-0

2'-Amino-biphenyl-4-carbonitrile

Cat. No.: B1270057
CAS No.: 75898-35-0
M. Wt: 194.23 g/mol
InChI Key: HOKIEIHVZCGCPS-UHFFFAOYSA-N
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Description

2’-Amino-biphenyl-4-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, characterized by the presence of an amino group at the 2’ position and a nitrile group at the 4 position on the biphenyl ring

Scientific Research Applications

2’-Amino-biphenyl-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet for “2’-Amino-biphenyl-4-carbonitrile” suggests that it should be used for research and development purposes only, and not for medicinal or household use . Users are advised against certain uses, but specific hazards are not listed .

Future Directions

The future directions for “2’-Amino-biphenyl-4-carbonitrile” are not clear from the available information. As a chemical used for research and development , it could potentially be used in a variety of applications, depending on the results of future research.

Biochemical Analysis

Biochemical Properties

2’-Amino-biphenyl-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The interaction with cytochrome P450 enzymes suggests that 2’-Amino-biphenyl-4-carbonitrile may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound can form complexes with proteins, potentially affecting their function and stability .

Cellular Effects

The effects of 2’-Amino-biphenyl-4-carbonitrile on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2’-Amino-biphenyl-4-carbonitrile can impact gene expression and cellular metabolism. For instance, increased ROS levels can lead to oxidative stress, which in turn affects various cellular functions, including apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, 2’-Amino-biphenyl-4-carbonitrile exerts its effects through several mechanisms. One key mechanism involves the binding to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This binding can alter the enzyme’s conformation and activity, thereby influencing the metabolism of other substrates. Additionally, 2’-Amino-biphenyl-4-carbonitrile can form adducts with DNA, potentially leading to mutations and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-biphenyl-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Amino-biphenyl-4-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of 2’-Amino-biphenyl-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2’-Amino-biphenyl-4-carbonitrile has been observed to cause toxic effects, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization in experimental settings to avoid potential toxicity .

Metabolic Pathways

2’-Amino-biphenyl-4-carbonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2’-Amino-biphenyl-4-carbonitrile, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, including DNA and proteins, potentially leading to cellular damage and mutations. The involvement of cytochrome P450 enzymes underscores the compound’s role in modulating metabolic flux and influencing metabolite levels .

Transport and Distribution

Within cells and tissues, 2’-Amino-biphenyl-4-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of 2’-Amino-biphenyl-4-carbonitrile is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 2’-Amino-biphenyl-4-carbonitrile is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 2’-Amino-biphenyl-4-carbonitrile can be transported to the nucleus, where it may form adducts with DNA and influence gene expression. The targeting of 2’-Amino-biphenyl-4-carbonitrile to specific cellular compartments is mediated by post-translational modifications and binding interactions with transport proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-4-carbonitrile typically involves the reaction of 2’-Amino-biphenyl with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2’-Amino-biphenyl-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-biphenyl-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2’-Nitro-biphenyl-4-carbonitrile.

    Reduction: Formation of 2’-Amino-biphenyl-4-amine.

    Substitution: Formation of halogenated derivatives such as 2’-Amino-4-bromo-biphenyl-4-carbonitrile.

Comparison with Similar Compounds

    4-Aminobiphenyl: Similar structure but lacks the nitrile group.

    2-Aminobiphenyl: Similar structure but lacks the nitrile group.

    4-Cyanobiphenyl: Similar structure but lacks the amino group.

Uniqueness: 2’-Amino-biphenyl-4-carbonitrile is unique due to the presence of both the amino and nitrile groups on the biphenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound in various research applications.

Properties

IUPAC Name

4-(2-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKIEIHVZCGCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362756
Record name 2'-amino-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75898-35-0
Record name 2′-Amino[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75898-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-amino-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75898-35-0
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